molecular formula C18H26N2O2 B6749737 N-(2-phenyloxan-4-yl)azepane-1-carboxamide

N-(2-phenyloxan-4-yl)azepane-1-carboxamide

Cat. No.: B6749737
M. Wt: 302.4 g/mol
InChI Key: JKLNJWIWMPGNDF-UHFFFAOYSA-N
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Description

N-(2-phenyloxan-4-yl)azepane-1-carboxamide is a compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound features a unique structure that includes an oxane ring fused with an azepane ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyloxan-4-yl)azepane-1-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the combination of palladium catalysts with Lewis acids like BF3·Et2O has been shown to be effective in forming the desired product . The reaction is usually carried out in solvents such as dichloromethane (DCM) under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyloxan-4-yl)azepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-phenyloxan-4-yl)azepane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-phenyloxan-4-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal applications, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenyloxan-4-yl)azepane-1-carboxamide is unique due to its specific combination of an oxane and azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-phenyloxan-4-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(20-11-6-1-2-7-12-20)19-16-10-13-22-17(14-16)15-8-4-3-5-9-15/h3-5,8-9,16-17H,1-2,6-7,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNJWIWMPGNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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